6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane
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Overview
Description
6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[33]heptane is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and involves the formation of intermediate azetidine derivatives. The final spirocyclic structure is achieved through a series of cyclization and functionalization steps, often involving Suzuki–Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially unique properties and applications.
Scientific Research Applications
6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The azetidine ring and spirocyclic structure contribute to its binding affinity and reactivity with biological molecules. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-3-ones, which are known for their biological activities.
Oxetane derivatives: Compounds with oxetane rings, which are used in medicinal chemistry for their stability and reactivity.
Uniqueness
6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
6-[[4-(azetidin-3-yloxy)phenyl]methyl]-2-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C15H20N2O2/c1-3-13(19-14-5-16-6-14)4-2-12(1)7-17-8-15(9-17)10-18-11-15/h1-4,14,16H,5-11H2 |
InChI Key |
QTWSYGLHZMKIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)CN3CC4(C3)COC4 |
Origin of Product |
United States |
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